6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol
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Overview
Description
6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol is a chemical compound with a unique structure that includes a hydroxymethyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of pyridinone derivatives. This reaction typically requires the use of formaldehyde as a hydroxymethylating agent under basic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 6-(Carboxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol.
Reduction: Formation of 6-(Hydroxymethyl)-1-hydroxy-1lambda~5~-pyridin-3-ol.
Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars.
2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: A glycosylated hydroquinone derivative with anticancer properties.
Uniqueness
6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
73737-02-7 |
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Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
6-(hydroxymethyl)-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C6H7NO3/c8-4-5-1-2-6(9)3-7(5)10/h1-3,8-9H,4H2 |
InChI Key |
KFLBUEICGZUSQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+](C=C1O)[O-])CO |
Origin of Product |
United States |
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